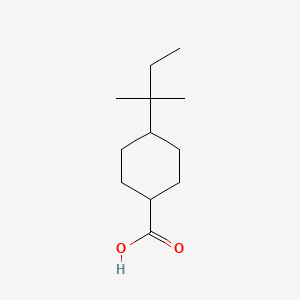
4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250214-32-4 . It has a molecular weight of 198.31 . The IUPAC name for this compound is 4-tert-pentylcyclohexanecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid” is 1S/C12H22O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
“4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Toxicological Profile
Crude 4-methylcyclohexanemethanol (MCHM), a component structurally related to 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, is an industrial solvent used in coal processing. Research indicates it possesses low to moderate acute and subchronic oral toxicity, is not a skin sensitizer at certain doses, and causes slight to moderate skin and eye irritation in rodents at high concentrations. It is not mutagenic and is not predicted to be carcinogenic. During a spill incident, the Centers for Disease Control and Prevention recommended a short-term health advisory level of 1 ppm for drinking water, deemed unlikely to be associated with adverse health effects. The odor threshold of crude MCHM is lower than 10 ppb, suggesting it can be detected in water at concentrations significantly lower than the health risk criterion (Paustenbach et al., 2015).
Catalytic Processes
The aromatization of hydrocarbons, including ethylcyclopentane and cycloheptane, over platinum-alumina catalysts, shows the significant conversion of these substrates to aromatic hydrocarbons. This research highlights the importance of the catalyst in driving the aromatization process, indicating the potential for applying similar catalytic systems to the derivatives of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid for industrial chemical synthesis (Pines & Nogueira, 1981).
Oxidation and Conversion
The selective catalytic oxidation of cyclohexene demonstrates the production of various important industrial intermediates. Given the structural similarities, research in this domain may provide insights into the oxidative processes applicable to 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, potentially enabling the selective synthesis of valuable chemical products (Cao et al., 2018).
Hydrogen Storage
An overview of organic compounds as hydrogen carriers investigates different classes of compounds, including cycloalkanes, for hydrogen storage and delivery. This study's insights into cycloalkanes' properties and their application in energy storage systems could be relevant to derivatives of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid, particularly in developing new materials for energy storage applications (Bourane et al., 2016).
Liquid Crystals
Research on methylene-linked liquid crystal dimers, including their transitional properties and the identification of a twist-bend nematic phase, provides a foundation for exploring 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid derivatives in liquid crystal technology. This could lead to the development of new materials with unique electro-optic properties, beneficial for displays and sensor applications (Henderson & Imrie, 2011).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGWBCHXRBJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

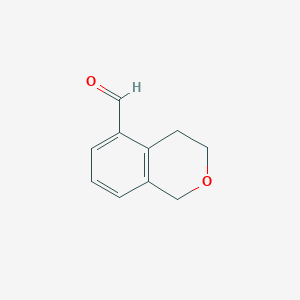
![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)
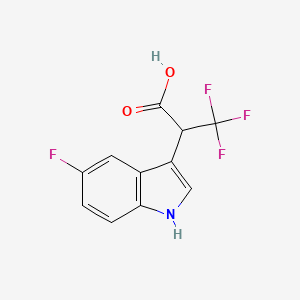

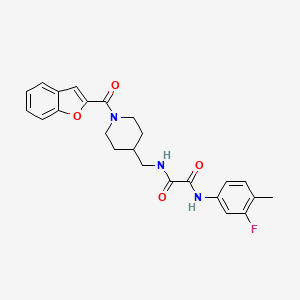

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)
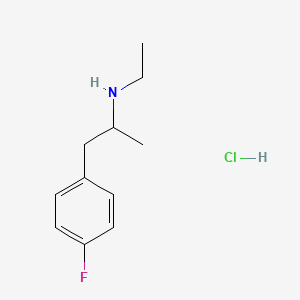
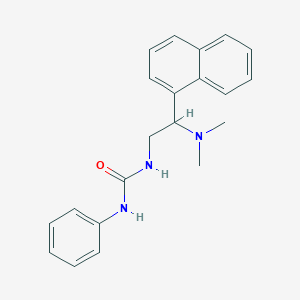
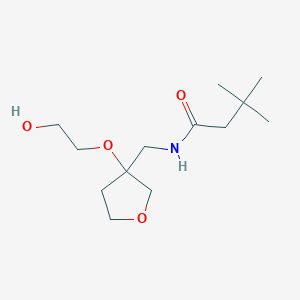
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)

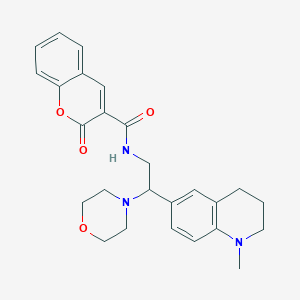
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2584062.png)